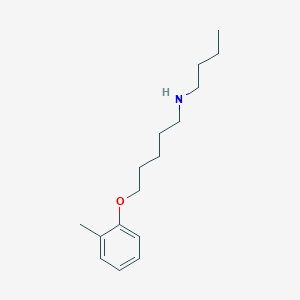![molecular formula C17H22N2O B5001387 1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol](/img/structure/B5001387.png)
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol, also known as DMNQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMNQ is a quinone derivative that has been studied for its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells.
作用机制
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol generates ROS by undergoing a one-electron reduction to form a semiquinone radical, which can then react with oxygen to form superoxide. Superoxide can then react with other molecules to generate other ROS such as hydrogen peroxide and hydroxyl radicals. The ROS generated by this compound can cause oxidative damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
This compound-induced oxidative stress can have a range of biochemical and physiological effects depending on the concentration and duration of exposure. At low concentrations, this compound can activate various signaling pathways involved in cell survival and proliferation. At higher concentrations, this compound can induce cell death through apoptosis or necrosis. This compound has also been shown to induce inflammation and alter mitochondrial function.
实验室实验的优点和局限性
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It can generate ROS in a controlled manner, allowing researchers to study the effects of oxidative stress on cellular processes. However, this compound also has some limitations. It can be toxic to cells at high concentrations, making it difficult to study its effects on long-term cellular processes. This compound can also generate non-specific oxidative damage, making it difficult to attribute specific effects to ROS generated by this compound.
未来方向
There are several future directions for research on 1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol. One area of interest is the development of this compound analogs that can generate ROS in a more specific manner. Another area of interest is the use of this compound in combination with other compounds to study their effects on oxidative stress. Finally, this compound can be used to study the effects of oxidative stress on different cellular processes, such as autophagy and mitophagy, which may have implications for the treatment of various diseases.
合成方法
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol can be synthesized through a multistep process involving the condensation of 2-naphthol with 4-methyl-1,4-diazepane. The resulting product is then oxidized using a suitable oxidizing agent to form this compound. The purity of the final product can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
1-[(4-methyl-1,4-diazepan-1-yl)methyl]-2-naphthol has been extensively studied for its ability to generate ROS and induce oxidative stress in cells. This property has made it a valuable tool in studying the effects of oxidative stress on cellular processes. This compound has been used to investigate the role of oxidative stress in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. It has also been used to study the mechanisms of action of antioxidants and other compounds that can mitigate the effects of oxidative stress.
属性
IUPAC Name |
1-[(4-methyl-1,4-diazepan-1-yl)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-9-4-10-19(12-11-18)13-16-15-6-3-2-5-14(15)7-8-17(16)20/h2-3,5-8,20H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPRFKMRBJIMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (4-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5001311.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5001317.png)
![3-[(2-bromo-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5001323.png)
![1-bromo-3-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5001330.png)



![2-[(4-methylbenzyl)thio]-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5001353.png)
![5-(1,3-benzodioxol-5-yl)-N-1-naphthyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5001354.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylpiperazine](/img/structure/B5001355.png)

![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5001403.png)
![11-[(4-hydroxybutyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5001409.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5001417.png)